molecular formula C24H32N2O B5381967 1-[(4-butoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

1-[(4-butoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B5381967
M. Wt: 364.5 g/mol
InChI Key: JACYSYOJIVWAMR-JXMROGBWSA-N
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Description

1-[(4-butoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a butoxyphenyl group and a phenylprop-2-enyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(4-butoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the butoxyphenyl group: This can be achieved through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate.

    Attachment to the piperazine ring: The butoxyphenyl group is then attached to the piperazine ring through a nucleophilic substitution reaction.

    Introduction of the phenylprop-2-enyl group: This step involves the reaction of the intermediate compound with cinnamyl chloride under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-[(4-butoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the phenylprop-2-enyl group.

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogenation catalysts, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-butoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-butoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylprop-2-enyl group may play a role in binding to these targets, while the butoxyphenyl group can influence the compound’s overall stability and solubility. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-[(4-butoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can be compared to other piperazine derivatives, such as:

    1-[(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine: This compound differs by the presence of a fluorine atom instead of a butoxy group, which can significantly alter its chemical properties and biological activity.

    1-[(4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine: The methoxy group in this compound can affect its reactivity and interactions with molecular targets compared to the butoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O/c1-2-3-20-27-24-13-11-23(12-14-24)21-26-18-16-25(17-19-26)15-7-10-22-8-5-4-6-9-22/h4-14H,2-3,15-21H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACYSYOJIVWAMR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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